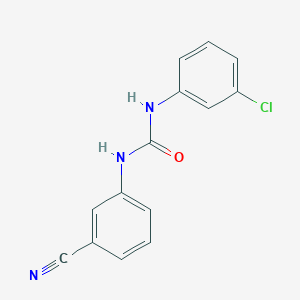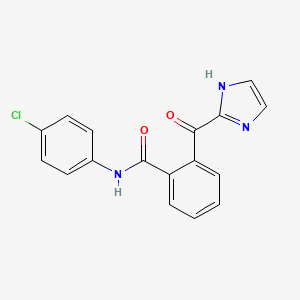
(4-bromo-3-methylphenyl)(2-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-3-methylphenyl)(2-pyridinylmethyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains both pyridine and amine functional groups. The compound is commonly referred to as '4-B3M-PyMA' in scientific literature.
Mechanism of Action
The mechanism of action of (4-bromo-3-methylphenyl)(2-pyridinylmethyl)amine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors in the body. It has been shown to exhibit significant activity against various cancer cell lines and has been suggested to act by inducing apoptosis in these cells.
Biochemical and Physiological Effects:
Studies have shown that (4-bromo-3-methylphenyl)(2-pyridinylmethyl)amine exhibits significant biochemical and physiological effects in the body. It has been shown to have potential anti-inflammatory, antioxidant, and neuroprotective properties. The compound has also been shown to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
(4-bromo-3-methylphenyl)(2-pyridinylmethyl)amine has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. The compound has also been shown to exhibit significant pharmacological properties, making it a useful tool for drug development. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on (4-bromo-3-methylphenyl)(2-pyridinylmethyl)amine. One potential direction is the further exploration of its potential applications in drug development. The compound has shown promise in the treatment of various diseases, and further research may lead to the development of new drugs based on its structure. Another potential direction is the further elucidation of its mechanism of action. Understanding how the compound interacts with enzymes and receptors in the body may lead to the development of more effective drugs. Finally, there is potential for the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis of (4-bromo-3-methylphenyl)(2-pyridinylmethyl)amine involves the reaction of 4-bromo-3-methylbenzyl chloride with 2-pyridinemethylamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure (4-bromo-3-methylphenyl)(2-pyridinylmethyl)amine.
Scientific Research Applications
(4-bromo-3-methylphenyl)(2-pyridinylmethyl)amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant pharmacological properties and has been explored for its potential use in drug development. The compound has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-8-11(5-6-13(10)14)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHWUQBNVLHKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)


![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)